Ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features a variety of functional groups, including benzodioxole, diethoxyphenethyl, and pyridinecarboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, diethoxyphenethylamine, and pyridinecarboxylate precursors. Key steps in the synthesis could involve:
Formation of the benzodioxole intermediate: This might involve the reaction of catechol with formaldehyde.
Coupling with diethoxyphenethylamine: This step could involve amide bond formation using coupling reagents like EDCI or DCC.
Cyclization and functionalization: The final steps might involve cyclization to form the pyridine ring and subsequent functional group modifications.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This might include the use of high-throughput screening for reaction conditions, as well as the use of catalysts and solvents that are amenable to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, KMnO₄, or Jones reagent.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-AMINO-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE
- ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE
Uniqueness
The uniqueness of ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C30H34N2O9 |
---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-[2-(3,4-diethoxyphenyl)ethylamino]-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C30H34N2O9/c1-4-37-22-9-7-18(13-24(22)38-5-2)11-12-31-26(33)15-20(19-8-10-23-25(14-19)41-17-40-23)27-28(34)21(16-32-29(27)35)30(36)39-6-3/h7-10,13-14,16,20H,4-6,11-12,15,17H2,1-3H3,(H,31,33)(H2,32,34,35) |
InChI Key |
QQVUUGIDKPVWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C(=CNC4=O)C(=O)OCC)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.